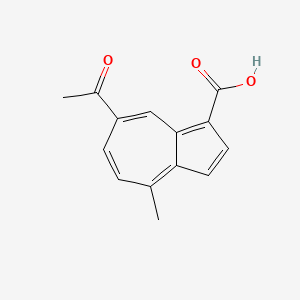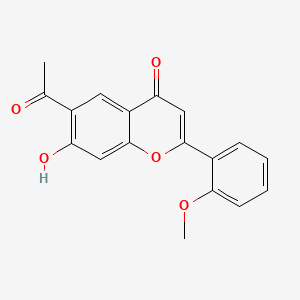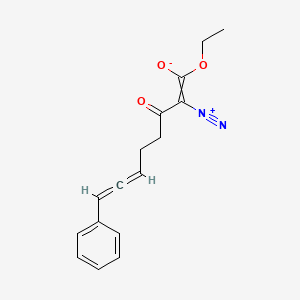
7-Acetyl-4-methylazulene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-4-methylazulene-1-carboxylic acid is a compound belonging to the class of azulene-type sesquiterpenoids. Azulene derivatives are known for their vibrant blue color and are found in various natural sources, including mushrooms like Lactarius deliciosus . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-4-methylazulene-1-carboxylic acid typically involves the extraction and fractionation of natural sources, such as the edible mushroom Lactarius deliciosus . The process includes:
Extraction: Freshly collected mushrooms are extracted with methanol.
Chromatography: The extract undergoes repetitive chromatography on Sephadex LH-20 to isolate the desired compound.
Purification: Further purification is achieved using silica gel chromatography with a solvent mixture of dichloromethane and methanol.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7-Acetyl-4-methylazulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the azulene core.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
7-Acetyl-4-methylazulene-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying azulene derivatives and their reactivity.
Medicine: Its potential biological activities, including antibacterial properties, suggest possible therapeutic applications.
Industry: The vibrant blue color of azulene derivatives makes them useful in dye and pigment industries.
Mécanisme D'action
The mechanism of action of 7-acetyl-4-methylazulene-1-carboxylic acid involves its interaction with bacterial cell membranes, leading to disruption and inhibition of bacterial growth. The compound’s molecular targets include bacterial enzymes and membrane proteins, which are essential for cell viability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Isopropenyl-4-methyl-azulene-1-carboxylic acid
- 15-Hydroxy-3,6-dihydrolactarazulene
- 7-Acetyl-4-methylazulene-1-carbaldehyde
Uniqueness
7-Acetyl-4-methylazulene-1-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown moderate antibacterial activity, highlighting its potential in antimicrobial research .
Propriétés
Numéro CAS |
928301-37-5 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
7-acetyl-4-methylazulene-1-carboxylic acid |
InChI |
InChI=1S/C14H12O3/c1-8-3-4-10(9(2)15)7-13-11(8)5-6-12(13)14(16)17/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
CJVPHJXVLKAKQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=C2C=C(C=C1)C(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)

![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
phosphane](/img/structure/B14171820.png)





